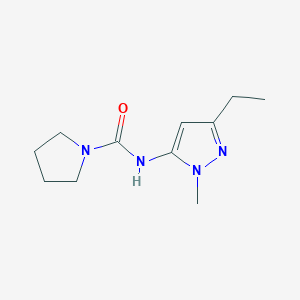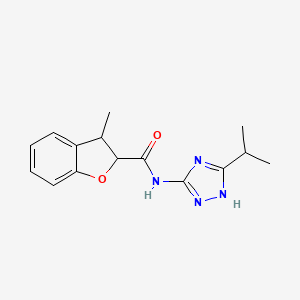![molecular formula C16H19N3OS B7594326 [2-[3-(Dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7594326.png)
[2-[3-(Dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[3-(Dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMAPT and is synthesized through a specific method that involves several steps.
作用机制
DMAPT acts by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. NF-κB is activated in response to various stimuli such as cytokines, growth factors, and stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, resulting in the expression of genes involved in inflammation and cancer. DMAPT inhibits the activity of NF-κB by preventing its nuclear translocation, thereby reducing the expression of pro-inflammatory cytokines and chemokines and inducing apoptosis in cancer cells.
Biochemical and physiological effects:
DMAPT has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of NF-κB, reduce inflammation, induce apoptosis in cancer cells, and reduce oxidative stress and inflammation in the brain. Additionally, DMAPT has been found to have anti-angiogenic effects, which may be useful in the treatment of cancer. DMAPT has also been found to modulate the expression of several genes involved in cell cycle regulation, DNA damage repair, and apoptosis.
实验室实验的优点和局限性
DMAPT has several advantages for lab experiments. It is easy to synthesize and has a high purity. DMAPT is stable under normal laboratory conditions and can be stored for long periods of time. Additionally, DMAPT has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are some limitations to using DMAPT in lab experiments. DMAPT has poor water solubility, which may limit its use in certain experiments. Additionally, DMAPT has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well understood.
未来方向
There are several future directions for the study of DMAPT. One direction is to investigate its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to study the safety and efficacy of DMAPT in humans through clinical trials. Additionally, future studies could focus on improving the water solubility of DMAPT to increase its potential use in lab experiments. Finally, future research could investigate the potential of DMAPT as a therapeutic agent in combination with other drugs or therapies.
合成方法
DMAPT is synthesized through a specific method that involves several steps. The first step involves the reaction of 3-(dimethylamino)phenylacetonitrile and thioacetamide in the presence of a base. This reaction results in the formation of 2-(3-(dimethylamino)phenyl)thiazol-4-ylacetonitrile. The second step involves the reaction of the above product with chloroacetyl chloride in the presence of a base. This reaction results in the formation of [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone (DMAPT).
科学研究应用
DMAPT has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. DMAPT has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This inhibition leads to a decrease in the expression of pro-inflammatory cytokines and chemokines, which in turn leads to a decrease in inflammation. DMAPT has also been found to induce apoptosis in cancer cells by inhibiting the activity of NF-κB and activating the p53 pathway. Additionally, DMAPT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-18(2)13-6-3-5-12(9-13)15-7-4-8-19(15)16(20)14-10-21-11-17-14/h3,5-6,9-11,15H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBLOXNTBMNWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2CCCN2C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[3-(Dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)
![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)



![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)


![N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7594313.png)
![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)
